molecular formula C12H11ClN2O2 B15208488 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)ethanone CAS No. 37703-60-9

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)ethanone

Cat. No.: B15208488
CAS No.: 37703-60-9
M. Wt: 250.68 g/mol
InChI Key: LVSFKHRPDJUKLG-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction typically requires a catalyst, such as iodine, and is carried out under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-(5-oxo-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

    Reduction: Formation of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

    Substitution: Formation of 2-amino-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone or 2-thio-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Scientific Research Applications

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    2-Chloro-1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone: Lacks the methyl group, which may alter its steric properties and reactivity.

Uniqueness

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the chloro, hydroxy, and methyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

37703-60-9

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

4-(2-chloroacetyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(10(16)7-13)12(17)15(14-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3

InChI Key

LVSFKHRPDJUKLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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